3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile
CAS No.: 874338-92-8
Cat. No.: VC2392602
Molecular Formula: C12H10N4
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874338-92-8 |
|---|---|
| Molecular Formula | C12H10N4 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 3-[(6-aminopyridazin-3-yl)methyl]benzonitrile |
| Standard InChI | InChI=1S/C12H10N4/c13-8-10-3-1-2-9(6-10)7-11-4-5-12(14)16-15-11/h1-6H,7H2,(H2,14,16) |
| Standard InChI Key | JFQPJXJTVICMEL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C#N)CC2=NN=C(C=C2)N |
| Canonical SMILES | C1=CC(=CC(=C1)C#N)CC2=NN=C(C=C2)N |
Introduction
3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile is a chemical compound with the molecular formula C12H10N4 and a molecular weight of 210.23 g/mol . It is classified as a pharmaceutical intermediate, specifically under the category of heterocyclic compounds . This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Preparation
While specific synthesis methods for 3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile are not detailed in the available literature, compounds of similar structures often involve multi-step reactions starting from simpler aromatic precursors. These processes typically include coupling reactions, such as Suzuki or Heck reactions, followed by functional group transformations to introduce the nitrile and amino functionalities.
Potential Applications
Given its structure, this compound could serve as an intermediate in the synthesis of more complex molecules with potential biological activities. The presence of the pyridazine ring and the nitrile group suggests it could be used in the development of compounds with anti-inflammatory, analgesic, or even antiprotozoal properties, as seen in related heterocyclic compounds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume